molecular formula C10H11Cl2NO2 B15075234 Isopropyl N-(2,5-dichlorophenyl)carbamate CAS No. 2150-26-7

Isopropyl N-(2,5-dichlorophenyl)carbamate

Cat. No.: B15075234
CAS No.: 2150-26-7
M. Wt: 248.10 g/mol
InChI Key: JNQVFBWQRGWFHG-UHFFFAOYSA-N
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Description

Isopropyl N-(2,5-dichlorophenyl)carbamate is an organic compound with the molecular formula C10H11Cl2NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl N-(2,5-dichlorophenyl)carbamate typically involves the reaction of 2,5-dichloroaniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,5-dichloroaniline+isopropyl chloroformateIsopropyl N-(2,5-dichlorophenyl)carbamate+HCl\text{2,5-dichloroaniline} + \text{isopropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2,5-dichloroaniline+isopropyl chloroformate→Isopropyl N-(2,5-dichlorophenyl)carbamate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and products, facilitating the reaction process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl N-(2,5-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbamate derivatives with additional oxygen functionalities.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted phenyl carbamates with various functional groups.

Scientific Research Applications

Isopropyl N-(2,5-dichlorophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Isopropyl N-(2,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl N-(2,6-dichlorophenyl)carbamate
  • Isopropyl N-(2,3-dichlorophenyl)carbamate
  • Isopropyl N-(2,4-dichlorophenyl)carbamate

Uniqueness

Isopropyl N-(2,5-dichlorophenyl)carbamate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

2150-26-7

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

propan-2-yl N-(2,5-dichlorophenyl)carbamate

InChI

InChI=1S/C10H11Cl2NO2/c1-6(2)15-10(14)13-9-5-7(11)3-4-8(9)12/h3-6H,1-2H3,(H,13,14)

InChI Key

JNQVFBWQRGWFHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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